5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole family, characterized by a five-membered heterocyclic ring containing two nitrogen atoms. Its molecular formula is with a molecular weight of 216.28 g/mol. This compound has garnered attention due to its potential applications in pharmaceuticals and materials science, particularly for its bioactive properties.
The compound can be synthesized through various methods, which include cyclization reactions involving amidoximes and carboxylic acids, as well as one-pot synthesis techniques that enhance efficiency and yield. Research indicates that 1,2,4-oxadiazoles exhibit diverse biological activities, making them valuable in drug discovery and development .
5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole falls under the classification of heterocyclic compounds, specifically within the oxadiazole derivatives. These compounds are known for their unique structural features and functional properties that contribute to their biological activities.
The synthesis of 5-tert-butyl-3-p-tolyl-1,2,4-oxadiazole can be achieved through several methodologies:
The choice of reagents and conditions significantly influences the yield and purity of the final product. For instance, using Vilsmeier reagents for activating carboxylic acids has shown to enhance yields while simplifying purification processes . Additionally, catalysts such as platinum(IV) have been explored to facilitate these reactions under milder conditions.
The molecular structure of 5-tert-butyl-3-p-tolyl-1,2,4-oxadiazole features a tert-butyl group and a p-tolyl group attached to the oxadiazole ring. The oxadiazole ring consists of two nitrogen atoms at positions 1 and 2, contributing to its chemical reactivity.
Key structural data includes:
5-tert-butyl-3-p-tolyl-1,2,4-oxadiazole can participate in various chemical reactions typical of oxadiazoles:
Reactions involving this compound often require careful control of conditions such as temperature and solvent choice to optimize yield and selectivity .
The mechanism of action for compounds like 5-tert-butyl-3-p-tolyl-1,2,4-oxadiazole typically involves interaction with biological targets such as enzymes or receptors. These interactions can lead to inhibition or activation pathways that result in therapeutic effects.
Research indicates that oxadiazoles exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The specific mechanism often involves modulation of cellular pathways or direct interaction with DNA or proteins .
5-tert-butyl-3-p-tolyl-1,2,4-oxadiazole is generally characterized by:
Key chemical properties include:
Relevant data from studies indicate that oxadiazoles possess significant thermal stability which is advantageous for various applications .
5-tert-butyl-3-p-tolyl-1,2,4-oxadiazole finds applications primarily in scientific research:
The journey of oxadiazole chemistry began in 1884 when German chemists Ferdinand Tiemann and Carl Krüger first synthesized the 1,2,4-oxadiazole heterocycle. Initially misclassified as "azoxime" or "furo[ab]diazole", this five-membered ring containing one oxygen and two nitrogen atoms remained largely unexplored for nearly eight decades after its discovery [2]. The four possible oxadiazole isomers—1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole—differ in nitrogen atom positioning, leading to distinct chemical properties. Among these, the 1,2,3-oxadiazole isomer proved highly unstable due to spontaneous ring-opening into diazomethane derivatives, while 1,2,5-oxadiazoles found niche applications as high-energy density materials [2]. The 1,3,4-oxadiazole isomer initially dominated pharmaceutical research, but the unique bioisosteric properties of the 1,2,4-oxadiazole scaffold eventually garnered significant medicinal interest. This isomer demonstrated exceptional metabolic stability compared to ester or amide functionalities it often replaces, resisting hydrolytic degradation—a critical advantage for drug development [2] [6].
Table 1: Fundamental Properties of Oxadiazole Isomers [2]
Isomer | Discovery Timeline | Key Chemical Properties | Primary Applications |
---|---|---|---|
1,2,3-Oxadiazole | Late 19th century | Highly unstable; spontaneous ring-opening | Limited due to instability |
1,2,4-Oxadiazole | 1884 (Tiemann & Krüger) | Thermally stable; bioisosteric for esters/amides | Drug discovery, liquid crystals, HEDMs |
1,2,5-Oxadiazole | Mid-20th century | Energetic decomposition profile | High Energy Density Materials (HEDMs) |
1,3,4-Oxadiazole | 1965 (Ainsworth) | Aromatic character with conjugated diene nature | Broad-spectrum pharmaceuticals |
The therapeutic potential of 1,2,4-oxadiazoles remained largely unrealized until the mid-20th century when pharmacological investigations gained momentum. A pivotal milestone emerged in the 1960s with the introduction of oxolamine as the first commercially available drug containing this heterocycle, marketed as a cough suppressant [2]. This breakthrough catalyzed intense research into the scaffold's diverse biological activities, revealing anticancer, anti-inflammatory, antiviral, and neurological applications. The discovery of naturally occurring 1,2,4-oxadiazoles further validated their biological relevance: Phidianidines A & B (isolated from the sea slug Phidiana militaris in 2011) demonstrated potent in vitro cytotoxicity against tumor cell lines (C6, HeLa, CaCo-2) and selective agonism against PTP1B and CXCR4 receptors, while quisqualic acid (from Quisqualis indica seeds) exhibited affinity for metabotropic glutamate receptors relevant to neurological disorders [2].
The period 2000-2020 witnessed exponential growth in 1,2,4-oxadiazole pharmaceutical applications, driven by their versatile bioisosteric properties and favorable pharmacokinetic profiles. Several drugs featuring this heterocycle reached clinical use: prenoxdiazine (cough suppressant), butalamine (vasodilator), fasiplon (nonbenzodiazepine anxiolytic), pleconaril (antiviral), ataluren (Duchenne muscular dystrophy), and proxazole (gastrointestinal disorders) [2] [9]. This structural motif interacts with diverse biological targets, including HDAC, RET kinase, PBP2a, cyclooxygenases, cholinesterases, and multiple receptors (σ1, σ2, orexin, KOR, ER), underscoring its adaptability in drug design [2].
The specific derivative 5-tert-butyl-3-p-tolyl-1,2,4-oxadiazole exemplifies the strategic integration of sterically demanding substituents to optimize drug-like properties. Characterized by the systematic name 5-tert-butyl-3-(4-methylphenyl)-1,2,4-oxadiazole and molecular formula C₁₃H₁₆N₂O, this compound incorporates two biologically privileged motifs: the p-tolyl group enhances π-stacking capabilities with aromatic amino acid residues, while the tert-butyl moiety provides significant lipophilicity and steric bulk that influence target binding and metabolic stability [1] [3] [7]. Its physicochemical profile includes a molecular weight of 216.28 g/mol, logP of 3.39 (indicating moderate hydrophobicity), and polar surface area of 38.92 Ų—properties compatible with drug absorption parameters [7] .
This compound serves as a key synthetic intermediate for more complex bioactive molecules and as a structural probe to investigate the impact of steric encumbrance on heterocycle reactivity. Its commercial availability (≥98% purity) facilitates rapid incorporation into drug discovery pipelines, particularly in developing anticancer and anti-infective agents where the 1,2,4-oxadiazole scaffold has demonstrated compelling activities [1] [5]. The tert-butyl group specifically influences conformation through steric electronic effects, potentially modulating electron density distribution across the oxadiazole ring and affecting hydrogen-bond acceptor capacity at the oxygen and nitrogen atoms [2] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: